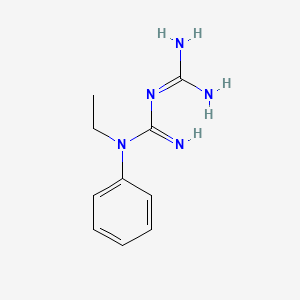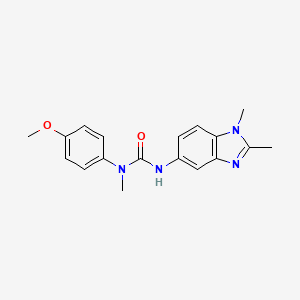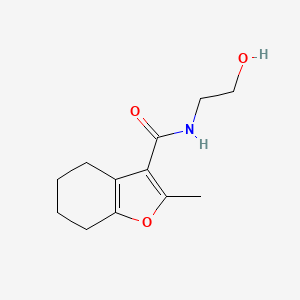![molecular formula C21H26N2O5S B4070629 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4070629.png)
3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
Vue d'ensemble
Description
3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, also known as IBMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMS is a benzamide derivative that has been studied extensively for its anti-inflammatory, anti-cancer, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in the inflammatory response and cancer cell growth. Additionally, this compound has been shown to activate the AMPK pathway, which is involved in cellular energy metabolism and has been linked to anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix and tumor invasion. This compound has also been shown to induce apoptosis in cancer cells and protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been shown to have low toxicity and can be administered orally. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective properties, and more research is needed to fully understand its potential therapeutic applications. Additionally, more research is needed to understand the mechanism of action of this compound and its potential side effects. Finally, more research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Applications De Recherche Scientifique
3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties that can be useful in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its anti-cancer and anti-tumor properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to have neuroprotective properties that can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(2-methylpropoxy)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-16(2)15-28-19-5-3-4-17(14-19)21(24)22-18-6-8-20(9-7-18)29(25,26)23-10-12-27-13-11-23/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYCOVWXCITMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4070556.png)

![4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4070563.png)
![1-phenyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4070566.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B4070585.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-5-(2-fluorophenyl)-2-furamide](/img/structure/B4070595.png)

![2-{[2-(ethylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070603.png)
![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4070605.png)
![4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4070610.png)
![5-bromo-N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4070614.png)
![N-[4-(1-adamantyl)phenyl]benzenesulfonamide](/img/structure/B4070640.png)